molecular formula C19H13FN4O6 B2939551 N-(4-fluoro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 942008-58-4

N-(4-fluoro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2939551
CAS No.: 942008-58-4
M. Wt: 412.333
InChI Key: NBNDCJAADZNEBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the dihydropyridine-carboxamide class, characterized by a 2-oxo-1,2-dihydropyridine core substituted with a 3-nitrobenzyl group at position 1 and a 4-fluoro-3-nitrophenyl carboxamide moiety at position 2. The structural features include:

  • Two nitro groups: One on the benzyl ring (position 3) and another on the aryl carboxamide (position 3 of the phenyl group).
  • Fluorine substituent: At position 4 of the phenyl ring, contributing to electronic and steric modulation.
  • Planar heterocyclic core: The dihydropyridine ring facilitates π-π stacking and hydrogen bonding, critical for molecular interactions .

Properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-1-[(3-nitrophenyl)methyl]-2-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13FN4O6/c20-16-7-6-13(10-17(16)24(29)30)21-18(25)15-5-2-8-22(19(15)26)11-12-3-1-4-14(9-12)23(27)28/h1-10H,11H2,(H,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNDCJAADZNEBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13FN4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. The starting materials often include 4-fluoro-3-nitroaniline and 3-nitrobenzyl chloride, which undergo a series of reactions such as nucleophilic substitution, cyclization, and amide formation under controlled conditions. Common reagents used in these reactions include bases like sodium hydroxide and solvents like dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The reaction conditions are optimized to maximize yield and purity, often involving high-pressure and high-temperature conditions.

Chemical Reactions Analysis

Types of Reactions

N-(4-fluoro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form nitroso derivatives.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Nitric acid, sulfuric acid.

    Substitution: Sodium hydride, dimethyl sulfoxide.

Major Products Formed

    Oxidation: Amino derivatives.

    Reduction: Nitroso derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-fluoro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-fluoro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

1-(3-Nitrobenzyl)-N-(4-Nitrophenyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide (RN: 941910-38-9)

  • Key Difference : The aryl carboxamide lacks the fluorine atom, featuring a 4-nitrophenyl group instead of 4-fluoro-3-nitrophenyl.
  • Solubility: Nitro groups increase hydrophobicity, but fluorine’s smaller size in the target compound may marginally improve aqueous solubility .

N-(4-Chloro-3-Nitrophenyl)-1-(3-Nitrobenzyl)-2-Oxo-1,2-Dihydropyridine-3-Carboxamide

  • Key Difference : Chlorine replaces fluorine at position 4 of the phenyl ring.
  • Implications: Steric Effects: Chlorine’s larger atomic radius (0.99 Å vs. Electronic Effects: Chlorine’s lower electronegativity compared to fluorine reduces polarization of the C–X bond, possibly diminishing dipole-dipole interactions in biological targets .

Adamantyl-Substituted Analogues (e.g., Compound 67 in J. Med. Chem. 2007)

  • Key Difference : A bulky 3,5-dimethyladamantyl group replaces the nitro-substituted aryl carboxamide.
  • Implications :
    • Conformational Rigidity : The adamantyl group imposes significant steric constraints, likely reducing conformational flexibility and affecting membrane permeability.
    • Pharmacokinetics : Increased hydrophobicity may enhance lipid bilayer penetration but reduce solubility, contrasting with the nitro- and fluoro-substituted derivatives .

DM-20 (Trifluoromethyl-Substituted Analogue)

  • Key Difference : Features a trifluoromethylbenzyl group instead of nitrobenzyl.
  • Metabolic Stability: Fluorine’s presence often enhances metabolic resistance, which may extend half-life compared to nitro-substituted analogues .

Research Findings and Implications

  • Synthetic Challenges : Fluorine introduction requires specialized reagents (e.g., Selectfluor), whereas nitro and chloro groups are more straightforward to install via electrophilic substitution .

Biological Activity

N-(4-fluoro-3-nitrophenyl)-1-(3-nitrobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Fluorine and Nitro Substituents : The presence of the 4-fluoro and 3-nitro groups contributes to its biological activity.
  • Dihydropyridine Core : This core structure is known for various pharmacological effects, particularly in cardiovascular and neuropharmacological contexts.

Research indicates that compounds with similar structures often exhibit diverse biological activities, including:

  • Kinase Inhibition : Analogues of dihydropyridine derivatives have been identified as potent inhibitors of specific kinases, which are critical in cancer cell proliferation and survival. For instance, certain substituted N-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine derivatives have shown efficacy as Met kinase inhibitors, leading to tumor stasis in xenograft models .
  • Antitumor Activity : The compound has demonstrated significant antitumor effects in preclinical studies. For example, a related analog exhibited complete tumor stasis in a gastric carcinoma model after oral administration .

Biological Activity Data

The biological activity of this compound can be summarized as follows:

Activity Description Reference
Kinase Inhibition Potent inhibitor of Met kinase; enhances selectivity with structural modifications
Antitumor Effects Demonstrated complete tumor stasis in human gastric carcinoma xenografts
Safety Profile Favorable pharmacokinetic properties leading to advancement in clinical trials

Case Studies

  • Xenograft Model Study : In a study involving GTL-16 human gastric carcinoma xenografts, the compound's analog showed complete tumor stasis when administered orally. This highlights its potential as a therapeutic agent in oncology .
  • Phase I Clinical Trials : Due to its promising preclinical safety profile and efficacy, the compound has progressed into Phase I clinical trials. These trials aim to evaluate its safety and tolerability in humans, paving the way for further development as an anticancer drug .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.